molecular formula C7H2F4I2S B14063849 1,3-Diiodo-2-fluoro-4-(trifluoromethylthio)benzene

1,3-Diiodo-2-fluoro-4-(trifluoromethylthio)benzene

Cat. No.: B14063849
M. Wt: 447.96 g/mol
InChI Key: KIIWXEXJVWHZPC-UHFFFAOYSA-N
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Description

1,3-Diiodo-2-fluoro-4-(trifluoromethylthio)benzene: is an organofluorine compound with the molecular formula C7H2F4I2S It is characterized by the presence of two iodine atoms, one fluorine atom, and a trifluoromethylthio group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diiodo-2-fluoro-4-(trifluoromethylthio)benzene typically involves the following steps:

    Fluorination: The fluorine atom can be introduced via nucleophilic aromatic substitution using a suitable fluorinating agent like potassium fluoride.

    Trifluoromethylthio Group Introduction: The trifluoromethylthio group can be introduced using a reagent such as trifluoromethylthiolating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,3-Diiodo-2-fluoro-4-(trifluoromethylthio)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in redox reactions, where the trifluoromethylthio group can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

    Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1,3-Diiodo-2-fluoro-4-(trifluoromethylthio)benzene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Industry: Used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1,3-Diiodo-2-fluoro-4-(trifluoromethylthio)benzene involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting their activity or altering their function.

    Pathways Involved: The trifluoromethylthio group can participate in hydrogen bonding, hydrophobic interactions, and van der Waals forces, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diiodo-2-fluorobenzene: Lacks the trifluoromethylthio group, resulting in different chemical properties and reactivity.

    1,3-Diiodo-4-(trifluoromethylthio)benzene: Lacks the fluorine atom, which can affect its electronic properties and interactions.

    2-Fluoro-4-(trifluoromethylthio)benzene: Lacks the iodine atoms, leading to different substitution patterns and reactivity.

Uniqueness

1,3-Diiodo-2-fluoro-4-(trifluoromethylthio)benzene is unique due to the combination of iodine, fluorine, and trifluoromethylthio groups on the benzene ring. This unique combination imparts distinct electronic and steric properties, making it valuable in various chemical and biological applications.

Properties

Molecular Formula

C7H2F4I2S

Molecular Weight

447.96 g/mol

IUPAC Name

2-fluoro-1,3-diiodo-4-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C7H2F4I2S/c8-5-3(12)1-2-4(6(5)13)14-7(9,10)11/h1-2H

InChI Key

KIIWXEXJVWHZPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1SC(F)(F)F)I)F)I

Origin of Product

United States

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